

1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde

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An In-depth Technical Guide to **1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde**

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of **1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde**, a substituted indole derivative of significant interest in medicinal chemistry. We will delve into its core physicochemical properties, outline a detailed synthetic pathway with mechanistic insights, describe methods for its structural confirmation, and discuss its potential applications in research and drug development.

Core Physicochemical Properties

1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde is an organic compound built upon the indole scaffold, which is a ubiquitous structural motif in bioactive molecules and pharmaceuticals.^[1] The defining features of this specific derivative are the presence of an aldehyde group at the C3 position of the indole ring and a 2-chlorobenzyl group attached to the indole nitrogen (N1 position).

The precise molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in synthesis, quantitative analysis, and structural confirmation via mass spectrometry. The molecular weight of **1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde** is 269.73 g/mol.^{[2][3]}

Caption: Chemical Structure of **1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde**.

A summary of the key identifying properties is provided in the table below.

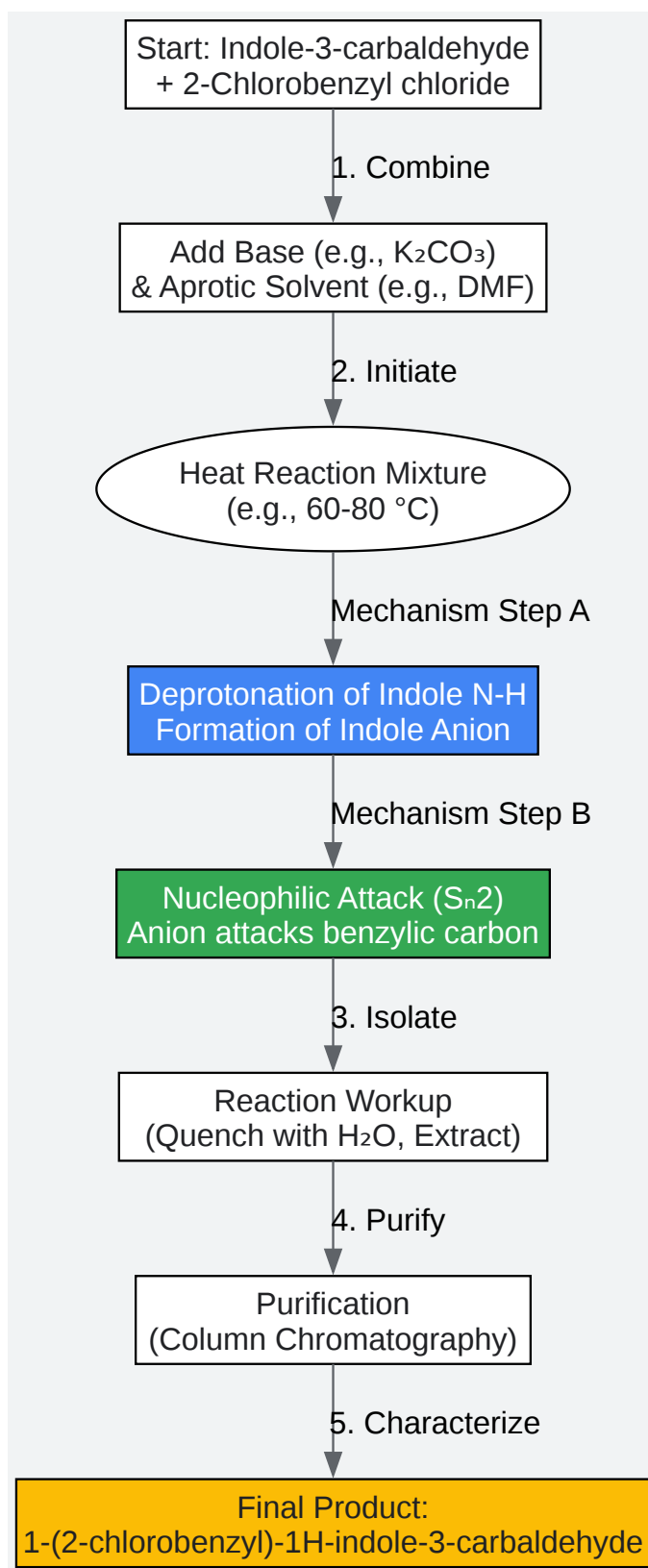
Property	Value	Source(s)
Molecular Weight	269.73 g/mol	[2][3]
Molecular Formula	C ₁₆ H ₁₂ ClNO	[2][3]
CAS Number	90815-00-2	[2][3]
Hazard Classification	Irritant	[2]

Synthesis and Mechanistic Insights

The synthesis of **1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde** can be efficiently achieved via the N-alkylation of the readily available starting material, indole-3-carbaldehyde.[4][5] This method is a cornerstone of indole chemistry, providing a direct route to N1-substituted derivatives.

Causality of Experimental Choices:

- **Reaction Type:** A nucleophilic substitution (S_N2) reaction is employed. The indole nitrogen, after deprotonation, acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-chlorobenzyl chloride.
- **Base:** A moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) is used. Its function is to deprotonate the N-H of the indole ring (pK_a ≈ 17), significantly increasing its nucleophilicity and allowing it to attack the alkyl halide.
- **Solvent:** An aprotic polar solvent like N,N-Dimethylformamide (DMF) or acetonitrile is chosen. These solvents effectively dissolve the reactants and the ionic intermediates, and they do not participate in the reaction (unlike protic solvents, which could protonate the nucleophile).



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Caption: Synthetic workflow for **1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde**.

Experimental Protocol:

- **Preparation:** To a solution of indole-3-carbaldehyde (1.0 eq) in dry DMF (10 mL/mmol), add potassium carbonate (1.5 eq).
- **Addition of Alkylating Agent:** Add 2-chlorobenzyl chloride (1.1 eq) dropwise to the stirred suspension at room temperature.
- **Reaction:** Heat the reaction mixture to 70 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
- **Workup:** After completion, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 20 mL).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure **1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde**.

Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic techniques is used for unambiguous structural characterization.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** NMR is the most powerful tool for determining the detailed structure.^[6]
 - **^1H NMR:** The spectrum of the product will show characteristic signals confirming the N-alkylation. The broad singlet corresponding to the indole N-H proton (typically found downfield >11 ppm in DMSO-d_6) of the starting material will be absent.^[6] New signals will appear for the benzylic methylene (CH_2) protons, expected as a singlet around 5.0-5.5 ppm, and a new set of aromatic signals corresponding to the four protons of the 2-chlorobenzyl ring. The aldehyde proton remains a distinctive singlet near 10 ppm.^[6]
 - **^{13}C NMR:** The carbon spectrum will show the presence of 16 distinct carbon signals. The aldehyde carbonyl carbon will have a characteristic resonance in the downfield region

(~185 ppm).[6]

- **Mass Spectrometry (MS):** This technique confirms the molecular weight of the compound. The mass spectrum should display a molecular ion peak (M^+) corresponding to the calculated mass of 269.73. A key validation is the presence of a characteristic isotopic pattern for a monochlorinated compound, showing two peaks at M^+ and $(M+2)^+$ with a relative intensity ratio of approximately 3:1.
- **Infrared (IR) Spectroscopy:** IR spectroscopy identifies the functional groups present. The spectrum will be dominated by a strong absorption band around $1650\text{-}1700\text{ cm}^{-1}$, which is characteristic of the C=O stretching vibration of the aromatic aldehyde group.

Applications in Research and Drug Development

Indole-3-carbaldehyde and its derivatives are recognized as privileged scaffolds in medicinal chemistry, serving as crucial intermediates for the synthesis of complex therapeutic agents.[1][7]

- **Building Block for Bioactive Molecules:** The aldehyde functional group is highly versatile, readily participating in reactions like condensations (Knoevenagel, Wittig) and reductive aminations to build more complex molecular architectures.[1]
- **Therapeutic Potential:** Derivatives of indole-3-carbaldehyde have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, antibacterial, and antifungal properties.[1][8] The introduction of the 2-chlorobenzyl moiety can enhance these activities or modulate pharmacokinetic properties such as lipophilicity and metabolic stability, making the compound itself or its downstream products valuable candidates for drug discovery programs.

Safety and Handling

Based on supplier safety data, **1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde** is classified as an irritant.[2] The parent compound, indole-3-carboxaldehyde, is known to cause skin and serious eye irritation.[9] Therefore, standard laboratory safety protocols must be strictly followed.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10] Avoid contact with skin and eyes.
- Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.[10]

Conclusion

1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde is a well-defined chemical entity with a molecular weight of 269.73 g/mol . Its synthesis is straightforward via N-alkylation of indole-3-carbaldehyde, and its structure can be unequivocally confirmed using standard spectroscopic methods. As a versatile chemical intermediate, it holds significant potential for the development of novel heterocyclic compounds, making it a valuable tool for researchers and professionals in the field of medicinal chemistry and drug development.

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- To cite this document: BenchChem. [1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1580693#1-2-chlorobenzyl-1h-indole-3-carbaldehyde-molecular-weight]

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